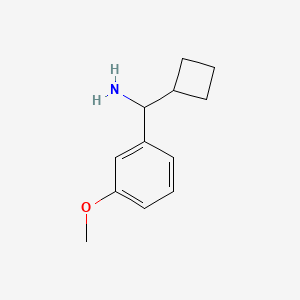
3,5-Dimethoxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxypicolinaldehyde: is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinaldehyde, where two methoxy groups are attached to the 3rd and 5th positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypicolinaldehyde typically involves the methoxylation of picolinaldehyde. One common method includes the reaction of picolinaldehyde with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 3,5-Dimethoxypicolinic acid.
Reduction: 3,5-Dimethoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dimethoxypicolinaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxypicolinaldehyde and its derivatives depends on their specific applications. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
- 5,6-Dimethoxypicolinaldehyde
- 5,6-Dimethoxypicolinaldehyde oxime
- 5-Bromo-3-methoxypicolinaldehyde oxime
Comparison: 3,5-Dimethoxypicolinaldehyde is unique due to the specific positioning of the methoxy groups on the pyridine ring. This positioning can influence its reactivity and the types of derivatives that can be synthesized. Compared to 5,6-Dimethoxypicolinaldehyde, the 3,5-isomer may exhibit different chemical and biological properties due to the difference in substitution pattern.
Propiedades
Número CAS |
1256790-69-8 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
3,5-dimethoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-8(12-2)7(5-10)9-4-6/h3-5H,1-2H3 |
Clave InChI |
ZTGUWYBOBMWZJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
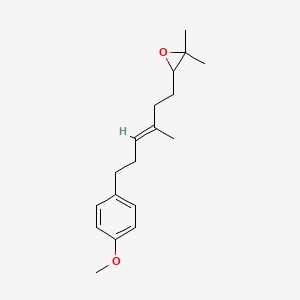
![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)


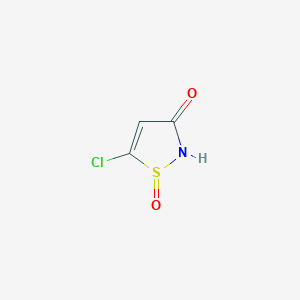

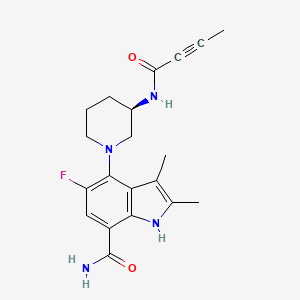
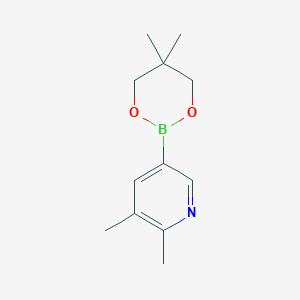

![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
